2-hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s unique structure, which includes a benzothieno and pyrimidine ring system, makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method involves the reaction of hydrazonoyl halides with hydrazinecarbothioamide in the presence of ethanol and triethylamine . This reaction yields the desired compound through a series of intermediate steps, including the formation of hydrazono derivatives and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted hydrazino compounds.
Scientific Research Applications
2-Hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ring structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure, such as 2-(4-methyl-5-phenyldiazenylthiazol-2-yl)hydrazono derivatives.
Pyrimidine Derivatives: Compounds like triazole-pyrimidine hybrids, which have shown neuroprotective and anti-inflammatory properties.
Naphthyridine Derivatives: Compounds such as 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile.
Uniqueness
2-Hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a benzothieno and pyrimidine ring system, along with the presence of a hydrazinyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N4OS/c1-10-6-5-9-12-13(10)14-15(23-12)19-17(20-18)21(16(14)22)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,18H2,1H3,(H,19,20) |
InChI Key |
LBBLITUNFYUBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)NN |
Origin of Product |
United States |
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